molecular formula C9H14O5S B13552475 1-(4-Hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylicacid

1-(4-Hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylicacid

Cat. No.: B13552475
M. Wt: 234.27 g/mol
InChI Key: FSROABGPPCNSBP-UHFFFAOYSA-N
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Description

1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclopropane ring and a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfone group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in scaling up the production while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfone groups to sulfides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The cyclopropane ring can also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid: shares similarities with other sulfone-containing compounds and cyclopropane derivatives.

    1,2,4-benzothiadiazine-1,1-dioxide: Another compound with a sulfone group, known for its biological activities.

    2-(1,1-dioxo-1lambda6-thian-4-yl)-2-hydroxyacetic acid: Similar in structure but with different functional groups.

Uniqueness

The uniqueness of 1-(4-hydroxy-1,1-dioxo-1lambda6-thian-4-yl)cyclopropane-1-carboxylic acid lies in its combination of a cyclopropane ring and a sulfone group, which imparts specific chemical and physical properties that are not commonly found in other compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

1-(4-hydroxy-1,1-dioxothian-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C9H14O5S/c10-7(11)8(1-2-8)9(12)3-5-15(13,14)6-4-9/h12H,1-6H2,(H,10,11)

InChI Key

FSROABGPPCNSBP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)C2(CCS(=O)(=O)CC2)O

Origin of Product

United States

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